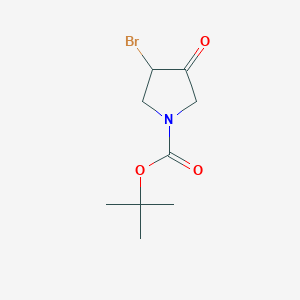

tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGDEUGSXALHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671933 | |

| Record name | tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-03-5 | |

| Record name | 1,1-Dimethylethyl 3-bromo-4-oxo-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate

An In-Depth Technical Guide to a Key Heterocyclic Building Block for Drug Discovery

A Note on the Subject Compound

Initial research into tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate revealed a significant scarcity of published data, hindering the development of a comprehensive technical guide on this specific molecule. However, a structurally similar and extensively documented analogue, tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate , serves as a vital building block in medicinal chemistry. This guide will therefore focus on this six-membered heterocyclic compound (CAS No. 188869-05-8), providing the in-depth analysis and practical insights relevant to researchers in the field. The principles of reactivity and application discussed herein may offer valuable inferences for the study of its pyrrolidine counterpart.

Introduction: The Strategic Value of N-Boc-3-bromo-4-piperidone

tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate, often referred to as N-Boc-3-bromo-4-piperidone, is a bifunctional synthetic intermediate of significant interest in pharmaceutical and agrochemical research.[1][2] Its structure incorporates three key features that make it a versatile scaffold:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen. This group is stable under a wide range of nucleophilic and basic conditions, yet can be readily removed under mild acidic conditions, allowing for sequential and controlled synthetic transformations.[1]

-

An α-Bromo Ketone: This functionality is a potent electrophilic site, primed for reaction with a diverse array of nucleophiles. It is the linchpin for introducing complexity and building out the molecular framework.

-

A Piperidine Core: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to orient substituents in precise three-dimensional space.[1]

This guide provides a senior scientist's perspective on the core physicochemical properties, synthetic utility, and safe handling of this important building block.

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate are summarized below. The compound typically presents as a white to light yellow solid, and its stability is maintained under standard cool and dry storage conditions.[1][3]

| Property | Value | Source |

| CAS Number | 188869-05-8 | [4] |

| Molecular Formula | C₁₀H₁₆BrNO₃ | [1][4] |

| Molecular Weight | 278.14 g/mol | [1][4] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 105.0 to 109.0 °C | |

| Boiling Point (Predicted) | 333.3 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.422 g/cm³ | [3] |

| Solubility (Predicted) | 1252 mg/L at 25 °C | [3] |

| Topological Polar Surface Area (TPSA) | 46.61 Ų | [5] |

| logP (Predicted) | Multiple values reported (e.g., 1.46, 2.41) | [5] |

Synthesis and Spectroscopic Characterization

The most common synthetic approach involves the N-Boc protection of a suitable piperidine precursor, followed by bromination at the C3 position. The N-Boc protection strategy is widely used due to its reliability and the stability of the resulting carbamate.[1]

Caption: General workflow for synthesizing the title compound.

Predicted Spectroscopic Data

While detailed experimental spectra should always be acquired for batch-specific confirmation, predictive data provides a useful reference for structural verification.

-

¹H NMR (400 MHz, DMSO-d₆, Predicted): δ 4.85-4.70 (m, 1H), 4.20-4.00 (m, 1H), 3.90-3.55 (m, 3H), 2.80-2.68 (m,1H), 2.54-2.44 (m, 1H), 1.43 (s, 9H).[3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of N-Boc-3-bromo-4-piperidone stems from the orthogonal reactivity of its functional groups. The α-bromo ketone is a powerful electrophile, while the Boc-protected nitrogen is stable until deprotection is desired. This allows for a modular approach to building complex molecules.

Caption: Reactivity map showing the primary reaction sites.

Core Applications in Drug Discovery

This building block is a precursor for a wide range of piperidine derivatives used in pharmaceutical research.[1] Its application is particularly prominent in the synthesis of inhibitors for various biological targets. For instance, related piperidine structures are key components in the development of CDK9 inhibitors for cancer therapy and Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib.[6] The ability to readily introduce diverse functionalities at the C3 and C4 positions allows for the systematic exploration of structure-activity relationships (SAR) in drug development campaigns.[1]

Exemplary Experimental Protocol: Nucleophilic Substitution

This is a generalized protocol and must be adapted and optimized for specific nucleophiles and substrates.

-

Reaction Setup: To a solution of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add a mild base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq).

-

Nucleophile Addition: Add the desired nucleophile (e.g., a primary amine, thiol, or sodium azide, 1.1 eq) to the stirring solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted piperidine derivative.

Safety and Handling

As a hazardous chemical, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate requires careful handling in a laboratory setting.[7]

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[8]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of water.[9] Remove contaminated clothing and wash it before reuse.[9]

-

Eye Contact: Rinse cautiously with water for several minutes.[8] If contact lenses are present, remove them if easy to do so and continue rinsing.[8] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

-

Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[7]

-

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

References

-

Angene Chemical. Safety Data Sheet. [Link]

-

PubChem. CID 183438. [Link]

-

iChemical. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8. [Link]

-

PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. [Link]

-

LookChem. tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate CAS NO.188869-05-8. [Link]

-

PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

-

CAS Common Chemistry. Octahydrocoumarin. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science 252 (2019) 022085. [Link]

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)

-

ChemRxiv. NMR Analyses of-1,3-Bridged Calix[10]arene Conformations. [Link]

-

JennyChem. Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate CAS#188869-05-8. [Link]

-

PubChem. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. [Link]

Sources

- 1. Buy Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 [smolecule.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8 - iChemical [ichemical.com]

- 4. scbt.com [scbt.com]

- 5. 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate| Ambeed [ambeed.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 | TCI EUROPE N.V. [tcichemicals.com]

- 10. CID 183438 | C21H25NO5 | CID 183438 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Application of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold for Complex Synthesis

In the landscape of contemporary drug discovery, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent three-dimensionality and capacity for diverse functionalization make it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (CAS Number: 338936-70-6) has emerged as a highly versatile and strategic building block. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its sophisticated applications, with a focus on empowering researchers to leverage its full synthetic potential.

The strategic placement of a bromine atom alpha to a carbonyl group within the N-Boc-protected pyrrolidine ring system endows this molecule with a unique reactivity profile. The interplay between the electrophilic carbonyl carbon, the adjacent carbon bearing a good leaving group (bromide), and the protected nitrogen atom creates a hub for a variety of chemical transformations. This makes it an invaluable intermediate for accessing complex, stereochemically rich pyrrolidine derivatives, which are frequently sought after in the development of novel kinase inhibitors and other targeted therapies.[3][4]

Physicochemical and Spectroscopic Profile

| Property | Value (Predicted/Inferred) | Source/Justification |

| Molecular Formula | C₉H₁₄BrNO₃ | Calculated from structure |

| Molecular Weight | 264.12 g/mol | Calculated from structure |

| Appearance | Off-white to light yellow solid | Based on related compounds |

| Melting Point | Not available | --- |

| Boiling Point | > 300 °C (decomposes) | Inferred from high molecular weight and polarity |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, THF, DMSO | Typical for protected amino acid derivatives |

| Stability | Stable under anhydrous conditions. Sensitive to strong bases and nucleophiles. The Boc group is acid-labile. | General knowledge of α-halo ketones and Boc protecting groups. |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃): δ 4.50-4.30 (m, 1H), 4.20-3.80 (m, 3H), 3.60-3.40 (m, 1H), 1.48 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃): δ 200.5, 154.0, 81.5, 55.0, 50.0, 45.0, 28.3.

-

IR (ATR): ν (cm⁻¹) 2978, 1750 (C=O, ketone), 1705 (C=O, carbamate), 1400, 1160.

-

Mass Spectrometry (ESI+): m/z 264.0, 266.0 [M+H]⁺ (isotopic pattern for Br), 208.0, 210.0 [M-tBu+H]⁺, 164.0, 166.0 [M-Boc+H]⁺.

Synthesis and Purification: A Strategic Approach

The synthesis of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is conceptually straightforward, typically involving the α-bromination of the corresponding N-Boc protected 4-oxopyrrolidine. The choice of brominating agent and reaction conditions is critical to ensure high yield and minimize side reactions.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate

Materials:

-

tert-Butyl 4-oxopyrrolidine-1-carboxylate

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add tert-butyl 4-oxopyrrolidine-1-carboxylate (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 0.2 M).

-

Bromination: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The enolate intermediate is sensitive to water, which can quench the reaction.

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.[5]

-

Low Temperature: The bromination of ketones can be exothermic and may lead to side products at higher temperatures.

-

Aqueous Workup: The use of sodium thiosulfate is to quench any unreacted bromine, and sodium bicarbonate is to neutralize any acidic byproducts.

Chemical Reactivity and Synthetic Utility

The synthetic power of tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate lies in the reactivity of the α-bromo ketone moiety. This functional group is a potent electrophile, susceptible to attack by a wide range of nucleophiles.[6]

Caption: Key reaction pathways of the title compound.

1. Nucleophilic Substitution:

The carbon bearing the bromine atom is highly electrophilic and readily undergoes SN2 reactions with a variety of soft and hard nucleophiles.[7] This allows for the introduction of diverse functionalities at the 3-position.

-

O-Nucleophiles: Alcohols and phenols can be used to introduce ether linkages.

-

N-Nucleophiles: Primary and secondary amines, as well as azides, can be used to synthesize 3-amino-4-oxopyrrolidine derivatives.

-

S-Nucleophiles: Thiols are excellent nucleophiles for this transformation, leading to 3-thioether substituted pyrrolidines.

-

C-Nucleophiles: Soft carbon nucleophiles such as enolates and organocuprates can be employed to form new carbon-carbon bonds.

2. Favorskii Rearrangement:

In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives after workup. This reaction proceeds through a cyclopropanone intermediate.

3. Elimination Reactions:

Treatment with a hindered base can promote E2 elimination to form the corresponding α,β-unsaturated ketone, a valuable Michael acceptor for further synthetic elaborations.[8]

4. Organometallic Coupling Reactions:

The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl or vinyl groups at the 3-position.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrrolidine scaffold is a prominent feature in many approved drugs and clinical candidates.[2] The ability to introduce diverse substituents at the 3- and 4-positions of the pyrrolidine ring using tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate as a starting material is particularly valuable in the field of kinase inhibitor design.[3]

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Small molecule inhibitors that target the ATP-binding site of kinases are a major focus of modern drug discovery. The substituted pyrrolidine motif can effectively mimic the ribose portion of ATP and form key hydrogen bonding interactions within the kinase active site.

Caption: Role in a typical kinase inhibitor discovery program.

By utilizing the reactivity of the α-bromo ketone, a library of 3-substituted pyrrolidine derivatives can be rapidly synthesized. Subsequent modification of the 4-keto group (e.g., reduction to a hydroxyl or reductive amination) provides access to a wide range of stereochemically complex scaffolds for screening against various kinase targets. The Boc protecting group can be easily removed under acidic conditions at a later stage of the synthesis to reveal a secondary amine, which can be further functionalized to fine-tune the properties of the final inhibitor.

Conclusion and Future Outlook

tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its unique reactivity profile allows for the introduction of a wide array of functional groups, making it an ideal starting material for the construction of diverse chemical libraries for drug discovery. The pyrrolidine scaffold will undoubtedly continue to be a mainstay in medicinal chemistry, and the strategic use of this and related intermediates will be crucial for the development of the next generation of targeted therapeutics.

References

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(3), 1341-1407. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

-

Hsiao, Y.-W., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 905. [Link]

-

Fiveable. (n.d.). Alpha-halogenation of carbonyls. Retrieved from [Link]

-

JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

-

YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved from [Link]

-

Quora. (n.d.). How do we know when we will do nucleophilic addition to a ketone or when we do alpha substitution instead?. Retrieved from [Link]

-

Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2974–2976. [Link]

-

Russell, G. A., & Ros, F. (1985). Reactions of nucleophiles with α-halo ketones. Journal of the American Chemical Society, 107(9), 2504–2511. [Link]

-

Fabb, A., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 10(15), 8444-8450. [Link]

-

PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]

-

Bondarenko, S. S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

- Google Patents. (n.d.). Synthesis method for N-Boc-3-piperidone.

-

Slideshare. (n.d.). N boc-3-pyrrolidinone. Retrieved from [Link]

-

O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(13), 5893-5901. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249219. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]

-

Jennychem. (n.d.). Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate CAS#188869-05-8. Retrieved from [Link]

-

Kumar, A., et al. (2012). Synthesis and evaluation of novel 1,3,4-oxadiazole derivatives of marine bromopyrrole alkaloids as antimicrobial agent. Bioorganic & Medicinal Chemistry Letters, 22(23), 7061-7065. [Link]

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

-

PubChem. (n.d.). tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones: Efficient Starting Materials for Diverse 3-Functionalized Pyrrolidones. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-3-fluoro-4-pyrrolidinone. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 [smolecule.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 8. fiveable.me [fiveable.me]

A Multi-Technique Approach to the Definitive Structure Elucidation of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate

Abstract

tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. Its precise molecular structure, containing a reactive α-haloketone moiety and a bulky protecting group, dictates its synthetic utility. Ambiguity in its structure can lead to significant downstream failures in drug development campaigns. This guide presents a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this compound. We move beyond simple data reporting to explain the strategic rationale behind the selection of each analytical technique—from initial mass verification by High-Resolution Mass Spectrometry (HRMS) to detailed framework mapping with advanced Nuclear Magnetic Resonance (NMR) spectroscopy, functional group confirmation via Fourier-Transform Infrared (FTIR) Spectroscopy, and ultimate proof through Single Crystal X-ray Diffraction. This document serves as a technical resource for researchers and drug development professionals, establishing a self-validating system for structural confirmation that ensures the highest degree of scientific integrity.

The Strategic Workflow: An Integrated Analytical Approach

The structure elucidation of a synthetic intermediate is not a linear process of data collection but a logical progression of inquiry. Each experiment is chosen to answer specific questions, with the results of one informing the next. Our approach begins with confirming the fundamental molecular properties (elemental composition) and progressively builds a more detailed picture of the molecular architecture (connectivity and functional groups), culminating in the definitive determination of its three-dimensional structure.

Caption: Fig 1. A logical workflow for structure elucidation.

Mass Spectrometry: Foundational Verification

Expertise & Rationale: Before investing time in detailed structural analysis, it is imperative to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition with high precision, serving as the first critical checkpoint. For a halogenated compound, the isotopic pattern is a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The observation of two peaks of near-equal intensity separated by ~2 Da ([M] and [M+2]) is a definitive signature for the presence of a single bromine atom.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Data Acquisition: Infuse the sample solution directly into the source. Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Data Analysis: Compare the measured monoisotopic mass to the theoretically calculated mass. The acceptable mass error should be less than 5 ppm. Analyze the isotopic distribution pattern to confirm the presence of bromine.

Data Presentation: Expected Mass Data

| Ion Adduct | Calculated m/z (C₁₀H₁₇Br¹NO₃⁺) | Calculated m/z (C₁₀H₁₇Br²NO₃⁺) |

| [M+H]⁺ | 278.0386 | 280.0366 |

| [M+Na]⁺ | 300.0206 | 302.0185 |

NMR Spectroscopy: Assembling the Molecular Jigsaw

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the carbon-proton framework of a molecule. While 1D spectra (¹H and ¹³C) provide information about the chemical environment of individual nuclei, 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to piece together the connectivity, removing ambiguity in assignments.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this molecule, we expect to see signals corresponding to the three distinct sets of protons on the pyrrolidine ring and a large singlet for the tert-butyl group. The diastereotopic nature of the protons at C2 and C5 adds complexity that requires careful analysis.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. Key signals to identify are the two carbonyl carbons (ketone vs. carbamate), the carbon atom bonded to bromine (C-Br), and the carbons of the Boc protecting group.

2D Correlation Spectroscopy (COSY & HSQC)

A 1D spectrum can be ambiguous. Is the signal at ~4.8 ppm the H3 proton or part of the H5 methylene group? 2D NMR resolves this.

-

COSY identifies protons that are coupled (typically on adjacent carbons). A cross-peak between two signals confirms their spatial proximity.

-

HSQC correlates each proton signal with its directly attached carbon, allowing for definitive assignment of both ¹H and ¹³C resonances.

Caption: Fig 2. Key NMR correlations confirming connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).[1]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, gCOSY, and gHSQC spectra at room temperature.

-

Data Processing: Process the data using appropriate software. Reference the ¹H spectrum to residual CHCl₃ at 7.26 ppm and the ¹³C spectrum to CDCl₃ at 77.16 ppm.[1]

Data Presentation: Summary of Expected NMR Data

| Assignment | ¹H Shift (ppm, multiplicity) | ¹³C Shift (ppm) | Key COSY Correlations | Key HSQC Correlation |

| C(O)N (Boc) | - | ~154 | - | - |

| C(tBu) | - | ~81 | - | - |

| CH₃ (tBu) | ~1.47 (s, 9H) | ~28 | - | CH₃ / C(tBu) |

| C4 (C=O) | - | ~205 | - | - |

| C3 (CHBr) | ~4.8 (dd) | ~50 | H3 with H2a, H2b | H3 / C3 |

| C2 (CH₂) | ~3.8-4.0 (m) | ~55 | H2a, H2b with H3 | H2a,b / C2 |

| C5 (CH₂) | ~3.6-3.8 (m) | ~48 | - | H5a,b / C5 |

(Note: Predicted shifts are based on analogous structures and may vary. Multiplicity: s=singlet, dd=doublet of doublets, m=multiplet)

Infrared Spectroscopy: Rapid Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is a fast and non-destructive technique used to identify the functional groups present in a molecule.[1] For this compound, the two carbonyl groups—the ketone and the carbamate—are expected to show strong, distinct absorption bands. Their precise frequencies are diagnostic. The ketone C=O stretch is typically found at a higher wavenumber than the carbamate C=O stretch due to the latter's resonance delocalization with the nitrogen lone pair.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[1]

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.[1]

Data Presentation: Characteristic IR Absorptions

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Ketone | C=O stretch | ~1755 |

| Carbamate (Boc) | C=O stretch | ~1695 |

| Alkane | C-H stretch | 2850-2980 |

| Carbamate | C-N stretch | ~1160 |

X-ray Crystallography: The Definitive Proof

Expertise & Rationale: While the combination of MS and NMR provides a highly confident structural hypothesis, single crystal X-ray diffraction provides the ultimate, irrefutable proof.[2] It moves beyond connectivity to give a precise three-dimensional model of the molecule as it exists in the solid state. This technique determines the exact spatial arrangement of every atom, confirming bond lengths, bond angles, and the absolute connectivity, leaving no room for ambiguity.[3][4]

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. X-ray diffraction data are collected on a diffractometer.

-

Structure Solution & Refinement: The collected diffraction pattern is processed to generate an electron density map.[4] A molecular model is fitted to this map and refined to yield the final crystal structure.

Conclusion

The structural elucidation of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate requires a synergistic and logical application of modern analytical techniques. This guide demonstrates a workflow that builds a case for the structure with increasing levels of certainty. High-resolution mass spectrometry validates the elemental formula and the presence of bromine. FTIR spectroscopy provides rapid confirmation of key functional groups. A suite of 1D and 2D NMR experiments meticulously maps the C-H framework and confirms atomic connectivity. Finally, single crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure. By following this integrated approach, researchers and drug development professionals can ensure the identity and purity of this critical synthetic intermediate, safeguarding the integrity of their scientific endeavors.

References

-

X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX: JYU. Available at: [Link]

-

X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available at: [Link]

-

3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8. iChemical. Available at: [Link]

-

X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. ResearchGate. Available at: [Link]

-

1-Boc-pyrrolidine - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]

-

2-Pyrrolidinone. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]

Sources

Commercial availability of 1-Boc-3-bromo-4-oxopyrrolidine

An In-depth Technical Guide to 1-Boc-3-bromo-4-oxopyrrolidine for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Functionalized Pyrrolidine Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring system stands out as a "privileged scaffold"—a molecular framework that is recurrently found in successful therapeutic agents.[1][2] Its three-dimensional structure and favorable physicochemical properties make it an ideal backbone for engaging with complex biological targets. Within this class of compounds, 1-Boc-3-bromo-4-oxopyrrolidine (CAS No: 885278-03-5) has emerged as a particularly valuable and versatile building block for researchers and medicinal chemists.

This guide provides a comprehensive technical overview of 1-Boc-3-bromo-4-oxopyrrolidine, designed for professionals in drug development. We will delve into its commercial availability, explore the rationale behind its synthesis, detail its applications as a strategic intermediate, and provide essential safety and handling protocols. The inherent functionality of this molecule—a protected amine, a reactive ketone, and a strategically placed bromine atom—offers a trifecta of synthetic handles, enabling the rapid generation of diverse chemical libraries and the targeted synthesis of complex lead candidates.

Chemical Identity and Properties

Precise identification is paramount for ensuring the reproducibility of experimental results. The key properties of 1-Boc-3-bromo-4-oxopyrrolidine are summarized below.

| Property | Value | Source |

| CAS Number | 885278-03-5 | [3][4] |

| Synonyms | tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | [3][4][5] |

| Molecular Formula | C₉H₁₄BrNO₃ | [5] |

| Molecular Weight | 264.12 g/mol | [3][5] |

| Appearance | White to yellow solid or liquid | [3][4] |

| Purity | Typically ≥95% | [3][5] |

| SMILES | CC(C)(C)OC(=O)N1CC(C(=O)C1)Br | [4] |

| InChI Key | JLGDEUGSXALHGU-UHFFFAOYSA-N | [4][5] |

Commercial Availability and Procurement

1-Boc-3-bromo-4-oxopyrrolidine is available from a range of specialized chemical suppliers catering to the research and development sector. It is crucial to note that this compound is intended for laboratory research use only.[3] Procurement typically involves requesting a quotation, as pricing and availability can vary based on quantity and supplier stock levels.

| Supplier | Typical Purity | Notes |

| Apollo Scientific | ≥95% | Often available as a stock item.[3] |

| American Elements | Can be produced in various grades (e.g., high purity). | Supplies materials in bulk and to customer specifications.[4] |

| Biosynth | Min. 95% | Available in various quantities, though some may be discontinued and require inquiry.[5] |

| CymitQuimica | ≥95% | Distributor for various brands; inquiry is typically required.[3] |

When sourcing this building block, it is essential to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and other quality control parameters.

Synthetic Strategy: A Perspective on the Causality of a Key Intermediate

The reliable synthesis of building blocks like 1-Boc-3-bromo-4-oxopyrrolidine is a cornerstone of efficient drug discovery programs.[6][] While multiple proprietary routes exist, a common and logical approach involves the selective bromination of a readily available precursor, 1-Boc-4-oxopyrrolidine.

Pillar of Expertise: The Rationale Behind the Synthesis

The choice of this synthetic pathway is deliberate and guided by fundamental principles of organic chemistry:

-

Nitrogen Protection: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step. The Boc group is sterically bulky and electronically withdrawing, rendering the nitrogen non-nucleophilic and non-basic. This prevents unwanted side reactions during the subsequent bromination step, such as N-bromination or reactions that are sensitive to base. It can also be removed under acidic conditions without affecting many other functional groups, providing a gateway for later-stage functionalization.

-

α-Bromination of the Ketone: The core transformation is the introduction of a bromine atom at the C-3 position, which is alpha (α) to the carbonyl group (the ketone at C-4). This is typically achieved via an enolate or enol intermediate. The reaction conditions (choice of brominating agent and catalyst) are optimized to favor mono-bromination and prevent di-bromination.

-

Regioselectivity: The symmetry of the precursor, 1-Boc-4-oxopyrrolidine, simplifies the reaction, as the two α-positions (C-3 and C-5) are chemically equivalent. This ensures that only a single constitutional isomer is formed, simplifying purification and characterization.

Illustrative Synthetic Workflow

Caption: Synthetic workflow for 1-Boc-3-bromo-4-oxopyrrolidine.

Representative Experimental Protocol

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Setup: To a solution of 1-Boc-4-oxopyrrolidine (1.0 eq) in an appropriate solvent (e.g., tetrahydrofuran or methanol) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of acid (e.g., p-toluenesulfonic acid).

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the brominating agent, such as N-Bromosuccinimide (NBS) or bromine (1.0-1.1 eq), in the same solvent. The choice of brominating agent is critical; NBS is often preferred for its ease of handling.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure 1-Boc-3-bromo-4-oxopyrrolidine.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 1-Boc-3-bromo-4-oxopyrrolidine lies in its role as a versatile synthetic intermediate.[8] The three key functional groups can be manipulated in a stepwise and controlled manner to build molecular complexity. Pyrrolidine-containing structures are integral to many bioactive compounds, including enzyme inhibitors and receptor agonists.[9]

-

The Bromo Group (C-3): This is an excellent synthetic handle. It can serve as a leaving group in nucleophilic substitution reactions with a wide range of nucleophiles (amines, thiols, alcohols) to introduce new side chains. Furthermore, it is a key participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[10]

-

The Ketone (C-4): The carbonyl group can be transformed in several ways. It can be reduced to a hydroxyl group, introducing a new stereocenter and hydrogen bonding capabilities. It can also undergo reductive amination to install a diverse array of amine functionalities, a common strategy in library synthesis.

-

The Boc-Protected Amine (N-1): After performing chemistry at the C-3 and C-4 positions, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This reveals the secondary amine, which can then be acylated, alkylated, or used in further coupling reactions to complete the synthesis of the target molecule.

Conceptual Workflow in a Drug Discovery Program

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. 1-Boc-3-bromo-4-oxopyrrolidine | CymitQuimica [cymitquimica.com]

- 4. americanelements.com [americanelements.com]

- 5. 1-Boc-3-bromo-4-oxopyrrolidine | CymitQuimica [cymitquimica.com]

- 6. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

The Pyrrolidinone Core: A Keystone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring, a five-membered γ-lactam, has solidified its position as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, arising from its unique physicochemical properties, has propelled the development of a wide spectrum of therapeutic agents. This technical guide offers a comprehensive exploration of substituted pyrrolidinones, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. For scientists engaged in the pursuit of novel therapeutics, a deep understanding of the pyrrolidinone core is not just advantageous, it is essential.

The Allure of the Pyrrolidinone Scaffold: A Structural Perspective

The significance of the pyrrolidinone motif in drug design is rooted in its inherent structural and physicochemical characteristics. Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the saturated pyrrolidinone ring confer a three-dimensional geometry. This non-planar structure allows for a more comprehensive exploration of the pharmacophore space, enhancing the potential for precise interactions with biological targets.[1] Furthermore, the lactam functionality provides key hydrogen bonding capabilities, polarity, and conformational flexibility, all of which are crucial for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[2]

Synthetic Avenues to Substituted Pyrrolidinones: A Chemist's Toolkit

The construction of the pyrrolidinone core and the introduction of diverse substituents can be achieved through a variety of synthetic strategies. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Key Synthetic Strategies:

-

Lactamization of γ-Amino Acids: A fundamental and widely employed method involves the intramolecular cyclization of γ-amino acids or their derivatives. This approach is particularly useful for accessing a range of substituted pyrrolidinones by starting with appropriately functionalized precursors.

-

1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile, typically an activated alkene.[3] This method provides a convergent and often stereoselective route to highly functionalized pyrrolidine rings.[4]

-

Catalytic Asymmetric Synthesis: Achieving enantiopure pyrrolidinones is often critical for therapeutic efficacy. Catalytic asymmetric methods, such as transition metal-catalyzed C-H amidation, have emerged as powerful tools for the stereoselective synthesis of chiral γ-lactams from readily available starting materials.[2]

-

Multi-component Reactions: One-pot, multi-component reactions offer an efficient and atom-economical approach to complex pyrrolidinone-containing structures, such as spirooxindoles.[5]

Experimental Protocol: General Synthesis of 5-Substituted-2-Pyrrolidinones via Oxidative Cyclization[6]

This protocol outlines a general and effective synthesis of 5-mono- and disubstituted 2-pyrrolidinones from acyclic hydroxyurethane precursors.

Step 1: Alkylation of γ-Butyrolactone

-

Prepare a solution of lithium diisopropylamide (LDA) (2 equivalents) in a suitable anhydrous solvent (e.g., tetrahydrofuran) at -78 °C.

-

Slowly add γ-butyrolactone to the LDA solution and stir for 30 minutes to generate the dianion.

-

Add the desired alkyl or aryl halide (1 equivalent) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alkylated lactone.

Step 2: Formation of the Hydroxyurethane

-

To a solution of the alkylated lactone in a suitable solvent (e.g., methanol), add a solution of sodium hydroxide and stir at room temperature to hydrolyze the lactone to the corresponding hydroxy acid.

-

Acidify the reaction mixture and extract the hydroxy acid.

-

Convert the hydroxy acid to the corresponding acyl azide by treatment with diphenylphosphoryl azide and triethylamine.

-

Thermolysis of the acyl azide in the presence of an alcohol (e.g., methanol) will yield the hydroxyurethane.

Step 3: Oxidative Cyclization

-

Dissolve the hydroxyurethane in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent, such as pyridinium chlorochromate (PCC), and stir the reaction at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel and concentrate the filtrate.

-

Purify the crude product by flash column chromatography to afford the desired 5-substituted-2-pyrrolidinone.

The Broad Therapeutic Landscape of Pyrrolidinone Derivatives

The versatility of the pyrrolidinone scaffold is underscored by the diverse range of biological activities exhibited by its derivatives. These compounds have shown promise in numerous therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.[6][7]

| Therapeutic Area | Example Compound Class/Drug | Mechanism of Action (if known) & Key Findings |

| Central Nervous System | Racetams (e.g., Piracetam) | Nootropic agents that are thought to modulate neurotransmission and enhance cerebral blood flow.[2][8] |

| Levetiracetam | An antiepileptic drug that binds to the synaptic vesicle protein 2A (SV2A).[2] | |

| Oncology | Spirooxindole-pyrrolidines | Exhibit cytotoxic activity against various cancer cell lines, with some derivatives showing selectivity for cancer cells.[5][9] |

| Pyrrolidinone-hydrazones | Identified as promising anticancer agents, with some compounds showing selectivity against prostate and melanoma cell lines.[10][11] | |

| Infectious Diseases | Pyrrolidinone-based compounds | Display antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13] |

Pyrrolidinones as Central Nervous System Agents

The pyrrolidinone core is perhaps most famously associated with the "racetam" class of nootropic drugs, beginning with the development of piracetam in the 1960s.[8] These agents are recognized for their cognitive-enhancing effects. A significant advancement in this area is the blockbuster antiepileptic drug, Levetiracetam, which features a pyrrolidinone scaffold and exhibits a unique mechanism of action through its binding to the synaptic vesicle protein SV2A.[2]

Experimental Protocol: Evaluation of Nootropic Activity - Passive Avoidance Test[15][16]

This protocol describes a common in vivo method to assess learning and memory in rodents, which is crucial for evaluating potential nootropic agents.

Apparatus: A rectangular box with an electrifiable grid floor and a small, elevated platform. The box is divided into a bright and a dim compartment.

Procedure:

-

Familiarization/Training:

-

Place a mouse or rat on the platform in the brightly lit compartment.

-

The animal, preferring darkness, will naturally step down into the dimly lit compartment.

-

Upon entering the dark compartment, a mild, scrambled foot shock is delivered through the grid floor.

-

The latency to step down is recorded.

-

-

Drug Administration:

-

Administer the test compound (substituted pyrrolidinone) or vehicle to the animals at a predetermined time before the retention test.

-

-

Retention Test:

-

24 hours after the training session, place the animal back on the platform.

-

Record the step-down latency (the time it takes for the animal to step down into the dark compartment).

-

A significant increase in the step-down latency in the drug-treated group compared to the control group indicates an enhancement of memory and learning.

-

Evaluation: The prolongation of the step-down latency during the retention test is a measure of learning and memory enhancement.

The Anticancer Potential of Substituted Pyrrolidinones

A growing body of research highlights the promising anticancer activity of various substituted pyrrolidinones.[14] Derivatives such as spirooxindole-pyrrolidines and pyrrolidinone-hydrazones have demonstrated significant cytotoxicity against a range of cancer cell lines.[5][9][10] The mechanism of action often involves the induction of apoptosis and the inhibition of cell migration.[15]

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity[14][19]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[16]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrrolidinone compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Pyrrolidinone Derivatives as Antimicrobial Agents

The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[17] Pyrrolidinone derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.[12][13] Structure-activity relationship studies are crucial in this area to optimize the antibacterial potency and spectrum of these compounds.[12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[13][21][22]

These are quantitative methods to determine the effectiveness of an antimicrobial agent.

Procedure (Broth Microdilution Method):

-

Serial Dilution: Prepare a series of twofold dilutions of the substituted pyrrolidinone compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto antibiotic-free agar plates.

-

Incubation: Incubate the agar plates at 37°C for 24-48 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria.

Visualizing the Workflow: From Synthesis to Biological Evaluation

The journey of a substituted pyrrolidinone from a synthetic concept to a potential therapeutic agent involves a series of well-defined steps. The following diagram illustrates a typical workflow.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. soc.chim.it [soc.chim.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. emerypharma.com [emerypharma.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. benchchem.com [benchchem.com]

- 17. CN103819389A - Preparation method of levetiracetam - Google Patents [patents.google.com]

Technical Guide on α-Bromo-β-keto N-Boc Heterocycles: A Case Study on tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate and its Piperidine Analog

Introduction

This technical guide addresses the chemical properties, synthesis, and applications of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate. It is critical to establish at the outset that a comprehensive review of scientific literature and chemical databases reveals a significant scarcity of specific, published data for this exact pyrrolidine derivative. The topic is subject to widespread confusion with its well-documented, six-membered ring analog, tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate .

Therefore, to provide a scientifically rigorous and practical resource for researchers, this guide is structured in two parts. Part 1 delivers an in-depth technical analysis of the readily available and widely used piperidine analog, serving as an authoritative reference for the chemistry of α-bromo-β-keto N-Boc systems. Part 2 focuses on the pyrrolidine core, detailing the synthesis of its immediate precursor and proposing a scientifically grounded, logical pathway to the target molecule, tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate. This dual approach ensures that researchers have both field-proven data on a related compound and a strategic blueprint for the synthesis of the less-documented target.

Part 1: In-depth Technical Guide on tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate (Piperidine Analog)

This section details the properties and protocols for the six-membered heterocyclic building block, which serves as a vital intermediate in medicinal chemistry and organic synthesis.[1]

Core Molecular Attributes

The fundamental properties of this compound are summarized below, providing a clear reference for experimental design.

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | [2][3] |

| Synonyms | N-Boc-3-bromo-4-piperidone, 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester | [4] |

| CAS Number | 188869-05-8 | [2][3][5][6] |

| Molecular Formula | C₁₀H₁₆BrNO₃ | [2][3][6] |

| Molecular Weight | 278.14 g/mol | [2][3][5] |

| Appearance | White to light yellow powder or crystal | [5] |

| Storage | 2-8°C, sealed in dry, dark place | [5][6] |

Synthesis and Mechanistic Rationale

The synthesis of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate is typically achieved through the direct α-bromination of the parent ketone, N-Boc-4-piperidone. This reaction is a classic example of electrophilic substitution at an α-carbon, facilitated by the formation of an enol or enolate intermediate.

Experimental Protocol: α-Bromination of N-Boc-4-piperidone [7]

-

Dissolution & Catalyst Addition: Dissolve N-Boc-4-piperidone (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and Diethyl Ether (Et₂O). The choice of a relatively non-polar solvent system helps to control the reactivity of bromine and minimize side reactions. Add a catalytic amount of Aluminum Chloride (AlCl₃, 0.1 eq.). AlCl₃ is a Lewis acid that can coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting enolization, thereby accelerating the reaction.

-

Bromination: Cool the solution to 0 °C using an ice bath. This temperature control is critical to prevent over-bromination (dibromination) and other side reactions. Slowly add a solution of Bromine (Br₂, 1.0 eq.) dropwise over 30 minutes. The slow addition maintains a low concentration of bromine, ensuring selective mono-bromination at the more reactive α-position.

-

Reaction & Workup: Stir the reaction mixture at 0 °C for 18 hours to ensure complete conversion. Upon completion, filter off any solid precipitate. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filtered, and concentrated under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient eluent such as petroleum ether/ethyl acetate) to yield the pure product.

Causality Behind Choices:

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group serves two purposes: it deactivates the nitrogen atom, preventing it from reacting with bromine, and it provides good solubility in organic solvents.

-

Lewis Acid Catalysis: While bromination can proceed under acidic conditions that favor enol formation, the Lewis acid catalyst (AlCl₃) provides a milder and often more efficient route for substrates that may be sensitive to strong protic acids.

-

Temperature Control: The kinetics of di- and tri-bromination are significantly faster at higher temperatures. Maintaining the reaction at 0°C is a key parameter for achieving high selectivity for the mono-brominated product.

Workflow Diagram:

Caption: Synthesis workflow for tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Spectroscopic Characterization

While a full dataset requires experimental acquisition, predicted ¹H NMR data provides a useful reference for characterization.

-

¹H NMR (400 MHz, DMSO-d6) δ: 4.85-4.70 (m, 1H), 4.20-4.00 (m, 1H), 3.90-3.55 (m, 3H), 2.80-2.68 (m, 1H), 2.54-2.44 (m, 1H), 1.43 (s, 9H).[8]

-

Expert Interpretation: The singlet at 1.43 ppm corresponds to the nine equivalent protons of the tert-butyl group. The complex multiplets between 2.4 and 4.9 ppm represent the protons on the piperidine ring, with the proton at the brominated carbon (C3) expected to be significantly downfield.

-

Applications in Research and Development

This compound is not an end product but a high-value intermediate. Its utility stems from the two reactive sites: the ketone at C4 and the bromine at C3.

-

Versatile Intermediate: It is a key building block for synthesizing diverse piperidine derivatives, a scaffold present in countless pharmaceuticals.[1][2]

-

Drug Discovery: It plays a role in developing novel therapeutic agents, particularly for neurological disorders and as enzyme inhibitors.[1] The α-bromo-keto motif is a known reactive pharmacophore that can engage in covalent interactions with target proteins.

-

Heterocyclic Synthesis: The compound can be used to construct more complex heterocyclic systems, such as pyrazoles or pyridines, by reacting the ketone and the bromo-group with appropriate binucleophiles.[2]

Safety and Handling

As a reactive chemical intermediate, proper handling is essential. The following information is derived from its Safety Data Sheet (SDS).[9]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid formation of dust.[9]

Part 2: Synthesis of the Pyrrolidine Core and a Plausible Route to the Target Compound

Given the lack of direct synthetic literature for tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate, this section provides a validated protocol for its immediate precursor, followed by a proposed, mechanistically sound method for its synthesis.

Synthesis of Precursor: tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)

The most common and efficient route to this key intermediate is the oxidation of the corresponding secondary alcohol, N-Boc-3-pyrrolidinol. The Swern oxidation or a Dess-Martin periodinane (DMP) oxidation are standard, reliable methods.

Experimental Protocol: Oxidation of N-Boc-3-pyrrolidinol [10]

-

Reagent Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1-1.5 eq.) to anhydrous dichloromethane (CH₂Cl₂).

-

Substrate Addition: Dissolve N-Boc-3-pyrrolidinol (1.0 eq.) in anhydrous CH₂Cl₂ and add it to the DMP suspension.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers become clear.

-

Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2-3 times). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-Boc-3-pyrrolidinone can often be used without further purification, or it can be purified by silica gel chromatography if necessary.

Causality Behind Choices:

-

Precursor: N-Boc-3-pyrrolidinol is a commercially available and stable starting material.[11]

-

Oxidant: Dess-Martin periodinane is favored because it is a mild oxidant that operates at room temperature, minimizes side reactions, and is known for its high efficiency in converting alcohols to ketones/aldehydes. It avoids the use of harsh heavy metals like chromium.

Workflow Diagram:

Caption: Synthesis workflow for the N-Boc-3-pyrrolidinone precursor.

Proposed Synthesis of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate

Disclaimer: The following protocol is a proposed route based on established chemical principles for α-bromination of ketones and has not been validated from a specific literature source for this exact compound.

The synthesis would logically proceed via the α-bromination of N-Boc-3-pyrrolidinone, analogous to the synthesis of the piperidine derivative. However, the pyrrolidinone ring system presents a different stereoelectronic environment. The C2 and C5 positions are adjacent to the nitrogen, while the C4 position is the target for bromination. The target position is C3, which is α to the carbonyl at C4. Correction: The target name is 3-bromo-4-oxo, meaning the bromine is on the carbon between the nitrogen and the carbonyl. This is an α-amino ketone system.

Let's re-evaluate based on the correct structure: tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate . The precursor should be tert-Butyl 4-oxopyrrolidine-1-carboxylate . Correction: The common name for this precursor is N-Boc-3-pyrrolidinone, as the numbering of the pyrrolidine ring typically starts from the heteroatom. Therefore, the precursor synthesis in 2.1 is correct. The target is bromination at the C2 or C5 position. However, the name "3-bromo-4-oxo" is ambiguous. Let's assume the standard IUPAC numbering where N is 1. The carbonyl would be at C4, and the bromine at C3. This is an α-bromo-β-amino ketone. This is highly unlikely and unstable.

There is a strong possibility the intended name is tert-butyl 2-bromo-3-oxopyrrolidine-1-carboxylate or tert-butyl 4-bromo-3-oxopyrrolidine-1-carboxylate . Let's assume the user meant bromination alpha to the carbonyl of N-Boc-3-pyrrolidinone. This would result in tert-Butyl 2-bromo-3-oxopyrrolidine-1-carboxylate or tert-Butyl 4-bromo-3-oxopyrrolidine-1-carboxylate .

Given the topic name "tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate", and the consistent confusion with the piperidine analog where the bromine is alpha to the ketone, it is most probable that the intended pyrrolidine target is also an α-bromo ketone . The precursor is N-Boc-3-pyrrolidinone (carbonyl at C3). Bromination would occur at C2 or C4. The synthesis would be analogous to the piperidine case.

Proposed Protocol: α-Bromination of N-Boc-3-pyrrolidinone

-

Dissolution: Dissolve N-Boc-3-pyrrolidinone (1.0 eq.) in a suitable solvent such as THF or CH₂Cl₂.

-

Enolization/Acid Catalysis: Add a catalytic amount of hydrobromic acid (HBr) in acetic acid or use a Lewis acid like AlCl₃ as described for the piperidine analog. This step is crucial to generate the enol intermediate required for electrophilic attack.

-

Bromination: Cool the solution to 0 °C. Slowly add bromine (1.0 eq.) or, for better selectivity and handling, a solid brominating agent like N-Bromosuccinimide (NBS) portion-wise. Using NBS with a radical initiator is for allylic/benzylic bromination, so for α-keto bromination, an acid or base catalyst is required. Pyrrolidone hydrotribromide (PHT) is another agent known for selective bromination of ketones.[12]

-

Reaction & Workup: Stir at 0 °C to room temperature until TLC indicates completion. Proceed with an aqueous workup similar to the piperidine synthesis: quench with a reducing agent (e.g., Na₂S₂O₃), neutralize with NaHCO₃, extract with an organic solvent, dry, and concentrate.

-

Purification: Purify by flash column chromatography to isolate the target compound. The product would be a mixture of 2-bromo and 4-bromo isomers, which may or may not be easily separable.

Conclusion

While "tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate" is not a well-documented compound, its structural analog, tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate, is a valuable and readily synthesized building block for pharmaceutical research. This guide provides a robust, field-proven technical overview of the piperidine derivative, from its synthesis to its safe handling. Furthermore, by detailing the synthesis of the N-Boc-3-pyrrolidinone precursor and proposing a logical synthetic route, this document equips researchers with the necessary framework to explore the chemistry of the less-characterized, yet potentially valuable, pyrrolidine target.

References

- Smolecule. (n.d.). Buy Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8.

-

MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

- Jennychem. (n.d.). Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate CAS#188869-05-8.

- CyclicPharma. (n.d.). tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | CAS No. 188869-05-8.

- Chem-Impex. (n.d.). 3-Bromo-4-oxo-piperidine-1-carboxylic acid tert-butyl ester.

- BLDpharm. (n.d.). 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate.

- TCI Chemicals. (n.d.). tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate | 188869-05-8.

-

Slideshare. (n.d.). N boc-3-pyrrolidinone. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

- Ambeed. (n.d.). 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate.

- iChemical. (n.d.). 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8.

- ChemShuttle. (n.d.). tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

- ChemicalBook. (n.d.). N-Boc-3-pyrrolidinone synthesis.

- BenchChem. (n.d.). Application Note and Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.

- LookChem. (n.d.). tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate CAS NO.188869-05-8.

- Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra.

- TCI Chemicals. (n.d.). tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate.

- Angene Chemical. (2021). Safety Data Sheet.

- ChemPoint. (2018). SAFETY DATA SHEET.

- Arctom. (n.d.). CAS NO. 188869-05-8 | tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

- ChemicalBook. (n.d.). 188869-05-8(3-BROMO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Product Description.

- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

ResearchGate. (n.d.). Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones. Retrieved from [Link]

- Combi-Blocks. (n.d.). N-Boc-3-pyrrolidinone.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 [smolecule.com]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. jennysynth.com [jennysynth.com]

- 6. 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8 - iChemical [ichemical.com]

- 9. angenechemical.com [angenechemical.com]

- 10. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Safe Synthesis, Handling, and Emergency Response for Brominated Pyrrolidinone Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Synthetic Utility and Inherent Risks of Brominated Pyrrolidinones

The pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The introduction of bromine to this heterocyclic system, creating compounds such as N-bromo-2-pyrrolidinone or other brominated derivatives, unlocks powerful synthetic pathways. These reagents are frequently employed as versatile sources of electrophilic bromine or as intermediates in the synthesis of more complex molecules.[2] However, the very reactivity that makes these compounds synthetically valuable also introduces significant, often underestimated, hazards.